BENGHE Validation & Comparative

Check Availability & Pricing

Confirming the safety and toxicity profile of
Claramine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Claramine

Cat. No.: B12374704

Claramine: A Comparative Safety and Toxicity
Profile
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Introduction

Claramine is a novel, synthetically derived polyaminosteroid that has emerged as a selective
inhibitor of protein tyrosine phosphatase 1B (PTP1B).[1][2] As a key negative regulator of
insulin and leptin signaling pathways, PTP1B is a validated therapeutic target for type 2
diabetes and obesity. Claramine is presented as a more easily manufactured alternative to
Trodusquemine (MSI-1436), a naturally occurring PTP1B inhibitor.[1][2] This guide provides a
comparative overview of the available safety and toxicity data for Claramine and its primary
alternative, Trodusquemine, to aid researchers and drug development professionals in their
evaluation.

Mechanism of Action

Both Claramine and Trodusquemine exert their therapeutic effects by selectively inhibiting
PTP1B. This inhibition leads to increased phosphorylation of the insulin receptor and its
downstream signaling molecules, including Akt and GSK3[3, thereby enhancing insulin
sensitivity.[1][2]
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Figure 1: Simplified signaling pathway of Insulin and the inhibitory role of PTP1B, which is
targeted by Claramine and Trodusquemine.

Comparative Safety and Toxicity Data

The following tables summarize the available quantitative and qualitative safety and toxicity
data for Claramine and Trodusquemine. It is important to note that publicly available preclinical
safety data for Claramine is limited.

Table 1: General Toxicity Profile

Parameter

Claramine

Trodusquemine

Acute Oral Toxicity

Category 4 (Harmful if

swallowed)[3]

Data not publicly available.

LD50 (Oral, Rat)

Data not publicly available.

Data not publicly available.

Clinical Safety

Not yet tested in humans.

Good safety profile in Phase 1
trials. Well-tolerated when

administered intravenously.[4]

Dose-Limiting Toxicity

Not applicable.

Transient liver dysfunction
(increased hepatic
transaminases and
hyperbilirubinemia) at doses
above 500 mg/m#/day.[4]

Table 2: In Vitro Cytotoxicity

Assay | Cell Line

Claramine

Trodusquemine

Neuronal F11 cells

No significant toxicity observed

at tested concentrations (1-100
HM).[2]

No significant toxicity observed

at tested concentrations (1-100
HM).[2]

HEK?293 cells

Data not available.

Data not available.

Human Neuroblastoma SH-
SY5Y cells

No effect on cell viability below
10 pM.

Reduces cytotoxicity of aS, AB
and HypF-N oligomers.
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ble 3: -

Assay Claramine Trodusquemine

Ames Test Data not publicly available. Data not publicly available.
In Vitro Micronucleus Assay Data not publicly available. Data not publicly available.
In Vivo Micronucleus Assay Data not publicly available. Data not publicly available.

Table 4: Safety Pharmacology

System Claramine Trodusquemine
Preclinical studies suggest
Cardiovascular Data not publicly available. protective effects against

atherosclerosis.[4]

Central Nervous System
(CNS)

Data not publicly available.

Preclinical studies suggest
neuroprotective and anxiolytic

properties.[5]

Respiratory Data not publicly available.

Data not publicly available.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity studies of Claramine are not

extensively available in the public domain. The following provides a general overview of the

methodologies for key toxicity assays that would be relevant for a comprehensive safety

assessment.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of a compound on cell viability.

Methodology:

o Cell Seeding: Plate cells (e.g., HepG2, SH-SY5Y) in a 96-well plate at a predetermined

density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of the test compound (e.g.,
Claramine, Trodusquemine) for a specified duration (e.g., 24, 48, 72 hours). Include a
vehicle control and a positive control (a known cytotoxic agent).

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells
with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan
crystals.

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g.,
DMSO, isopropanol) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific
wavelength (typically around 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the
concentration-response curve to determine the IC50 value (the concentration at which 50%
of cell viability is inhibited).
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Figure 2: General workflow for an in vitro cytotoxicity (MTT) assay.

Acute Oral Toxicity Study (Up-and-Down Procedure -
OECD 425)

Objective: To determine the acute oral toxicity (LD50) of a substance.
Methodology:

e Animal Selection: Use a single sex of a rodent species (typically female rats).
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o Dosing: Administer the test substance sequentially to individual animals. The dose for each
subsequent animal is adjusted up or down depending on the outcome (survival or death) for

the previous animal.

o Observation: Observe the animals for a period of up to 14 days for signs of toxicity and

mortality.

o LD50 Calculation: The LD50 is calculated using a statistical method based on the likelihood
of the observed outcomes.
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Figure 3: Logic diagram for the Up-and-Down Procedure for acute oral toxicity testing.
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Conclusion

The available data suggests that Trodusquemine has a favorable safety profile based on early-
phase clinical trials and preclinical studies. For Claramine, while being a promising and more
accessible alternative, the publicly available safety and toxicity data is currently insufficient for a
comprehensive assessment. The Safety Data Sheet indicates that Claramine is harmful if
swallowed (Acute toxicity, Oral, Category 4), providing an initial hazard identification.[3]
However, to fully understand its safety profile and enable a direct comparison with
Trodusquemine, further studies are required, including in vitro and in vivo genotoxicity assays,
acute toxicity studies to determine an LD50 value, and comprehensive safety pharmacology
assessments. Researchers and drug developers should consider these data gaps when
evaluating Claramine for further development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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